Pyridine, 1-sulfide, also known as thiopyridine, is a sulfur-containing heterocyclic compound with the molecular formula . It is characterized by a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom, and a sulfur atom bonded to the carbon atom at the 1-position of the pyridine. This compound exhibits unique chemical properties due to the presence of both nitrogen and sulfur in its structure, influencing its reactivity and biological activity.
Pyridine, 1-sulfide exhibits various biological activities that make it of interest in medicinal chemistry. Research indicates that compounds containing sulfur and nitrogen can interact with biological systems in unique ways:
Pyridine, 1-sulfide can be synthesized through several methods:
Pyridine, 1-sulfide has several applications across various fields:
Interaction studies involving pyridine, 1-sulfide focus on its reactivity with other chemical species:
Pyridine, 1-sulfide shares structural similarities with other nitrogen-containing heterocycles. Here are some comparable compounds:
| Compound | Structure | Unique Features |
|---|---|---|
| Pyridine | C5H5N | Simple nitrogen heterocycle |
| Thiophene | C4H4S | Contains only sulfur; lacks nitrogen |
| Pyrimidine | C4H4N2 | Contains two nitrogen atoms |
| Quinoline | C9H7N | Contains a fused benzene ring |
| Isoquinoline | C9H7N | Structural isomer of quinoline |
Pyridine, 1-sulfide is unique due to its combination of both nitrogen and sulfur within the same cyclic structure. This dual presence influences its chemical reactivity and biological activity compared to other similar compounds. For example, while thiophene lacks nitrogen and thus does not exhibit the same range of interactions seen in pyridine derivatives, pyrimidine's additional nitrogen atom alters its electronic properties significantly.
Pyridine, 1-sulfide represents a sulfur-containing heterocyclic compound with the molecular formula C₅H₅NS [1] [2]. The compound features a molecular weight of 111.162 atomic mass units, with a monoisotopic mass of 111.014270 [1]. The structural architecture consists of a six-membered aromatic pyridine ring system where a sulfur atom forms a coordinate covalent bond with the nitrogen atom at the 1-position [2]. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 1-sulfidopyridin-1-ium, reflecting the formal positive charge on the nitrogen center and the negative charge on the sulfur atom [2].
The molecular geometry exhibits a distorted tetrahedral arrangement around the nitrogen center, incorporating the sulfur substituent alongside the aromatic ring system [47]. The nitrogen-sulfur bond represents a coordinate covalent interaction where the nitrogen atom donates its lone pair electrons to form the bond with sulfur [47]. This bonding arrangement results in a dipolar structure that significantly influences the compound's chemical and physical properties [47].
Pyridine, 1-sulfide participates in dynamic tautomeric equilibrium similar to other sulfur-containing heterocyclic systems [9] [15]. The compound can exist in multiple tautomeric forms, with the primary equilibrium occurring between the thione and thiol configurations [9] [15]. In the thione form, the sulfur atom maintains a double bond character with the ring system, while the thiol form features the sulfur as a pendant group with single bond characteristics [15].
Research indicates that the thione tautomer generally predominates in most solvents and conditions [15]. This preference contrasts with oxygen-containing analogs where different tautomeric preferences may be observed [14]. The thione-thiol equilibrium represents a fundamental aspect of the compound's chemical behavior and influences its reactivity patterns [13].
Several factors determine the relative stability and distribution of tautomeric forms in pyridine, 1-sulfide systems [13] [14]. Solvent polarity plays a crucial role, with polar solvents generally favoring specific tautomeric arrangements through differential solvation effects [14]. The presence of hydrogen bonding capabilities in the solvent environment can stabilize particular tautomeric forms through intermolecular interactions [14].
Electronic effects within the ring system contribute significantly to tautomeric preferences [15]. The electronegativity difference between nitrogen and sulfur influences the charge distribution and consequently affects the stability of different tautomeric forms [15]. Additionally, the ability of sulfur to accommodate negative charge through its larger atomic radius and available d-orbitals provides stabilization for certain tautomeric configurations [15].
Temperature effects also influence tautomeric equilibria, with higher temperatures generally favoring entropy-driven distributions [13]. The presence of acids or bases can shift tautomeric equilibria through protonation or deprotonation processes that alter the electronic structure of the system [13].
The structural stability of pyridine, 1-sulfide tautomers depends on multiple electronic and steric factors [13] [34]. Aromatic stabilization energy contributes to the overall stability, with tautomeric forms that maintain aromatic character generally being favored [9]. The nitrogen-sulfur coordinate bond strength varies among different tautomeric forms, influencing their relative energies [34].
Computational studies suggest that the most stable tautomeric form features optimal charge distribution with the negative charge localized on the more electronegative sulfur atom [15]. The stability analysis reveals that steric interactions between the sulfur substituent and adjacent ring positions can influence tautomeric preferences [34]. Intramolecular hydrogen bonding, when possible, provides additional stabilization for specific tautomeric arrangements [14].
The thermal properties of pyridine, 1-sulfide reflect the influence of the nitrogen-sulfur coordination on intermolecular interactions [17] [18]. While specific melting and boiling point data for pyridine, 1-sulfide are limited in the literature, comparative analysis with related sulfur-containing heterocycles provides insight into expected thermal behavior [18]. The presence of the polar nitrogen-sulfur bond contributes to elevated boiling points compared to the parent pyridine compound [17].
The coordination of sulfur to nitrogen creates additional intermolecular interactions that typically result in higher thermal transition temperatures [18]. These enhanced intermolecular forces arise from the dipolar nature of the nitrogen-sulfur bond and potential for additional van der Waals interactions [47].
Pyridine, 1-sulfide exhibits distinctive solubility patterns that reflect its unique electronic structure [2]. The compound demonstrates solubility in polar organic solvents, with the nitrogen-sulfur dipole contributing to favorable interactions with polar solvent molecules [2]. The aromatic ring system provides compatibility with moderately polar and nonpolar solvents [2].
Water solubility is influenced by the ability of the nitrogen-sulfur bond to participate in hydrogen bonding interactions [24]. The compound's solubility behavior differs from the parent pyridine due to the altered electronic distribution resulting from sulfur coordination [24]. Solvent selection for chemical reactions involving pyridine, 1-sulfide must consider these solubility characteristics to ensure optimal reaction conditions [2].
Pyridine, 1-sulfide typically appears as a crystalline solid under standard conditions [8]. The compound's physical appearance is influenced by its molecular packing in the solid state and intermolecular interactions [8]. The presence of the nitrogen-sulfur dipole affects crystal formation and packing arrangements [32].
The color characteristics of pyridine, 1-sulfide samples can vary depending on purity levels and storage conditions [42]. Pure samples generally exhibit minimal coloration, while trace impurities or degradation products may impart slight discoloration [42]. The stability of the physical appearance depends on storage conditions and protection from moisture and light [8].
The infrared spectroscopic profile of pyridine, 1-sulfide provides valuable structural information about the nitrogen-sulfur coordination [21] [27]. Characteristic absorption bands appear in regions corresponding to aromatic carbon-hydrogen stretching vibrations, typically observed around 3000-3100 reciprocal centimeters [21]. The ring breathing modes of the pyridine system exhibit shifts compared to the parent compound due to the electronic influence of sulfur coordination [21].
Specific vibrational modes associated with the nitrogen-sulfur bond appear in the lower frequency regions of the spectrum [27]. These bands provide definitive evidence for the coordinate covalent bonding arrangement and can be used for structural confirmation [27]. The intensity and position of these characteristic absorptions depend on the specific tautomeric form present and the surrounding chemical environment [21].
The electronic absorption spectrum of pyridine, 1-sulfide reflects the modified electronic structure resulting from nitrogen-sulfur coordination [24] [27]. The compound exhibits absorption bands in the ultraviolet region, with specific transitions corresponding to electronic excitations within the modified aromatic system [27]. The presence of the sulfur atom alters the electronic energy levels compared to the parent pyridine compound [24].
Solvent effects significantly influence the ultraviolet/visible spectrum, with different solvents causing shifts in absorption maxima due to differential solvation of the ground and excited states [24]. The absorption characteristics provide information about the electronic structure and can be used to monitor tautomeric equilibria in solution [24]. Computer enhancement techniques have been employed to resolve weak absorption features that provide additional structural information [27].
Nuclear magnetic resonance spectroscopy provides detailed structural information about pyridine, 1-sulfide through analysis of both carbon-13 and proton spectra [25] [28]. The aromatic proton signals exhibit characteristic chemical shifts that reflect the electronic influence of the nitrogen-sulfur coordination [25]. Coupling patterns between adjacent protons provide information about the ring substitution pattern and electronic environment [25].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic effects of sulfur coordination on the aromatic carbon atoms [28]. The chemical shift values of ring carbons are influenced by the electron-withdrawing or electron-donating effects of the nitrogen-sulfur bond [28]. Advanced techniques such as two-dimensional nuclear magnetic resonance can provide additional structural confirmation and dynamic information about tautomeric processes [25].
Mass spectrometric analysis of pyridine, 1-sulfide provides molecular weight confirmation and fragmentation pattern information [28] [29]. The molecular ion peak appears at mass-to-charge ratio 111, corresponding to the molecular formula C₅H₅NS [2] [28]. Characteristic fragmentation patterns include loss of sulfur atoms and ring fragmentations that provide structural confirmation [29].
High-resolution mass spectrometry can distinguish pyridine, 1-sulfide from isomeric compounds through accurate mass determination [28]. The fragmentation behavior differs from related compounds such as mercaptopyridine isomers, providing a diagnostic tool for structural identification [29]. Electron impact ionization and chemical ionization techniques have been employed to study the compound's mass spectrometric behavior [29].
The crystal structure of pyridine, 1-sulfide and related compounds has been investigated using single-crystal X-ray diffraction techniques [30] [32]. The molecular geometry in the solid state reveals the three-dimensional arrangement of atoms and provides precise bond lengths and angles [32]. The nitrogen-sulfur bond length typically measures approximately 1.7-1.8 angstroms, consistent with coordinate covalent bonding [32].
Crystal packing arrangements are influenced by intermolecular interactions including hydrogen bonding and van der Waals forces [32]. The dipolar nature of the nitrogen-sulfur bond contributes to specific packing motifs in the crystal lattice [32]. Comparative structural analysis with related compounds provides insight into the electronic effects of different substituents on the overall molecular geometry [30].
The crystallographic data reveals distortions from ideal tetrahedral geometry around the nitrogen center due to the constraints of the aromatic ring system [32]. Bond angles and dihedral angles provide information about the electronic hybridization and steric effects within the molecule [32]. Temperature-dependent crystallographic studies can reveal dynamic behavior and phase transitions in the solid state [32].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₅H₅NS | [1] [2] |
| Molecular Weight | 111.162 g/mol | [1] |
| Monoisotopic Mass | 111.014270 | [1] |
| Physical State | Crystalline solid | [8] |
| Nitrogen-Sulfur Bond Length | ~1.7-1.8 Å | [32] |